3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
CAS No.: 447411-32-7
Cat. No.: VC15359308
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 447411-32-7 |
|---|---|
| Molecular Formula | C15H14N2O4S |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 3-methyl-N-(2-methylphenyl)-2-oxo-1,3-benzoxazole-6-sulfonamide |
| Standard InChI | InChI=1S/C15H14N2O4S/c1-10-5-3-4-6-12(10)16-22(19,20)11-7-8-13-14(9-11)21-15(18)17(13)2/h3-9,16H,1-2H3 |
| Standard InChI Key | HJFPAGAJVWXPCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
Introduction
3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound belonging to the sulfonamide class. It features a benzoxazole ring structure, which is significant in pharmaceutical applications due to its potential therapeutic properties. This compound is characterized by its unique combination of functional groups, including a sulfonamide moiety, contributing to its biological activity and potential uses in medicinal chemistry.
Synthesis and Characterization
The synthesis of 3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Potential Applications
This compound has potential applications in pharmaceuticals, particularly as an antibacterial or anti-inflammatory agent, due to its structural characteristics and the presence of a sulfonamide group. The sulfonamide moiety is known to enhance pharmacological properties, making it relevant in medicinal chemistry.
| Potential Application | Description |
|---|---|
| Antibacterial Agent | Utilizes the sulfonamide group for antibacterial activity |
| Anti-inflammatory Agent | May exhibit anti-inflammatory properties due to its structural features |
Chemical Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume